molecular formula C15H17N3OS B2491671 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034333-19-0

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2491671
CAS No.: 2034333-19-0
M. Wt: 287.38
InChI Key: VOKYGHLMFOCOSB-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound, often studied for its diverse applications in chemical research. The structure features a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazin scaffold, coupled with a methanone group bonded to a 4-methylthiophene moiety. This unique arrangement of functional groups confers the compound a variety of interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone typically involves multistep organic reactions, starting from readily available precursors. Common steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine core: : This might involve the cyclization of a suitably substituted hydrazine with a diketone or similar electrophile under acidic or basic conditions.

  • Introduction of the cyclopropyl group: : This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

  • Attachment of the 4-methylthiophene moiety: : This step may involve Suzuki-Miyaura coupling or Stille coupling, using appropriate boronic acid or stannane derivatives.

Industrial Production Methods

In an industrial setting, the production might be scaled up using continuous flow chemistry techniques to enhance yield and reduce reaction times. Optimizing reaction conditions such as temperature, pressure, and concentration of reagents would be critical to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions including:

  • Oxidation and reduction: : The ketone group can be reduced to an alcohol, and the thiophene ring may undergo oxidation to form sulfoxides or sulfones.

  • Substitution reactions: : The methanone group can be modified through nucleophilic or electrophilic substitution, introducing new functional groups.

  • Cycloaddition reactions: : The presence of the pyrazolo[1,5-a]pyrazin core makes the compound amenable to [2+3] and [4+2] cycloaddition reactions.

Common Reagents and Conditions

Typical reagents include:

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Oxidizing agents: : Potassium permanganate (KMnO₄), m-chloroperbenzoic acid (m-CPBA).

  • Coupling agents: : Palladium catalysts, boronic acids, and stannanes for Suzuki and Stille couplings.

Major Products

Reactions can yield a variety of products, such as alcohols, sulfones, substituted pyrazolopyrazines, and cycloaddition adducts.

Scientific Research Applications

Chemistry

In chemistry, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for drug development and materials science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Studies may focus on its interaction with biological targets, including enzymes and receptors, to develop treatments for various diseases.

Industry

Industrially, the compound might be utilized in the development of agrochemicals, specialty polymers, and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action often involves interactions with specific molecular targets. For instance:

  • Binding to enzymes or receptors: : The compound's structure allows it to fit into the active sites of enzymes or receptors, modulating their activity.

  • Pathway modulation: : By interacting with molecular targets, the compound can influence biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-cyclopropylpyrazolo[1,5-a]pyrimidin-5(4H)-yl)(4-methylthiophen-2-yl)methanone: : Shares a similar core structure but with a different heterocyclic ring.

  • (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]triazine-5(4H)-yl)(4-methylthiophen-2-yl)methanone: : Incorporates a triazine ring, offering different reactivity and biological activity.

Uniqueness

The uniqueness of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone lies in its specific combination of functional groups, providing distinct chemical and biological properties that are not fully replicated by its analogues.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-6-14(20-9-10)15(19)17-4-5-18-12(8-17)7-13(16-18)11-2-3-11/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKYGHLMFOCOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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